A Technical Guide to the Chemical Properties and Structure Elucidation of 5-Methyl-1,2-benzoxazole
A Technical Guide to the Chemical Properties and Structure Elucidation of 5-Methyl-1,2-benzoxazole
This guide provides an in-depth analysis of 5-Methyl-1,2-benzoxazole (also known as 5-Methyl-1,2-benzisoxazole), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] A precise understanding of its chemical properties and a robust methodology for its structural confirmation are paramount for its effective application in drug development and scientific research.[3]
This document moves beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into the comprehensive characterization of this molecule.
Section 1: Molecular Profile and Chemical Properties
5-Methyl-1,2-benzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole ring.[4][5] The "1,2-" designation indicates the adjacent positions of the oxygen and nitrogen atoms within the five-membered ring. This arrangement distinguishes it from its 1,3-benzoxazole isomer and imparts unique electronic and reactive properties. Its aromaticity contributes to its relative stability, yet the heteroatoms provide reactive sites for further functionalization.[6]
Nomenclature and Key Identifiers
A consistent and accurate identification of the molecule is the foundation of all subsequent research.
| Identifier | Value |
| IUPAC Name | 5-Methyl-1,2-benzisoxazole |
| Synonyms | 5-Methyl-1,2-benzoxazole |
| CAS Number | 10531-77-8[7] |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol [8] |
| Canonical SMILES | CC1=CC2=NOC=C2C=C1 |
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. While specific experimental data for 5-Methyl-1,2-benzoxazole is not extensively published, properties can be reliably inferred from closely related analogs like 2-methylbenzoxazole and other substituted benzoxazoles.
| Property | Value / Description | Rationale & Context |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | 2-Methylbenzoxazole is a yellowish liquid.[8] The addition of a methyl group on the benzene ring is unlikely to dramatically increase the melting point. |
| Boiling Point | Data not available. Estimated to be >200 °C. | The parent benzoxazole boils at 182 °C.[6] Methyl substitution typically increases the boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). | The molecule is predominantly nonpolar and aromatic, consistent with the solubility profile of similar heterocyclic compounds.[8] |
Chemical Reactivity and Stability
The reactivity of the 5-Methyl-1,2-benzoxazole core is governed by the interplay between the electron-rich benzene ring and the isoxazole moiety.
-
Aromaticity and Stability : The fused ring system is aromatic, conferring significant thermodynamic stability. It is generally stable under standard storage conditions, though it should be protected from strong acids and oxidizing agents.[9]
-
Electrophilic Substitution : The benzene ring is the primary site for electrophilic aromatic substitution. The isoxazole ring is generally deactivating, but the activating effect of the methyl group and the directing influence of the fused ring system will guide incoming electrophiles.
-
N-O Bond Cleavage : The isoxazole ring contains a relatively weak N-O bond. This bond can be cleaved under certain reductive or photochemical conditions, a property that is often exploited in synthetic chemistry to generate new functionalities.
Section 2: A Validated Workflow for Structure Elucidation
Confirming the precise structure of a synthesized molecule is the most critical step in chemical research. A multi-technique, orthogonal approach ensures the highest degree of confidence, leaving no ambiguity. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.
The logical flow of analysis ensures that foundational information (like molecular weight) is established before more detailed structural mapping (like atomic connectivity) is performed.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the initial and most crucial step post-synthesis. It directly validates the molecular weight of the target compound, confirming that the desired reaction has occurred and providing the elemental formula with high-resolution instrumentation.[10]
Expected Data for C₈H₇NO:
-
Molecular Ion (M⁺): A prominent peak at m/z = 133.05 is expected. In high-resolution MS (HRMS), this would be observed at m/z 133.0528, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation of benzoxazoles often involves characteristic losses. For 2-methylbenzoxazole, a major fragment is observed at m/z = 105, corresponding to the loss of a neutral HCN molecule, followed by the loss of CO.[8][11] A similar pattern can be anticipated for the 5-methyl isomer.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Instrument Setup: Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm). Set the ESI source to positive ion mode.
-
Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum, looking for the protonated molecule [M+H]⁺ at the calculated m/z of 134.0600.
-
Analysis: Confirm that the measured mass is within 5 ppm of the theoretical mass for C₈H₈NO⁺.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It validates the integrity of the core benzoxazole structure by identifying the characteristic vibrations of its constituent bonds.[3]
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (CH₃) |
| ~1620-1580 | C=N Stretch | Isoxazole Ring |
| ~1500-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-O Stretch | Aryl-O (Isoxazole) |
Note: Data is inferred from general values for aromatic heterocycles and substituted benzenes.[12][13][14]
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a single drop is sufficient.
-
Background Scan: With the crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply the sample and acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to the expected functional groups to confirm the presence of the benzoxazole core and methyl substituent.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework, revealing the precise location of the methyl group and the substitution pattern on the benzene ring, which is essential to differentiate it from other isomers.[15]
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region (δ 7.0–7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be diagnostic of the 5-methyl substitution pattern. The proton on the isoxazole ring will also appear in this region.
-
Methyl Protons (3H): A sharp singlet at approximately δ 2.4–2.6 ppm, integrating to three protons. The singlet nature confirms it is not adjacent to any other protons.
Note: These are estimations based on data for related compounds like 2-methylbenzoxazole.[16]
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
-
Total Carbons: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons: Signals will appear in the δ 110–165 ppm range. Quaternary carbons (including those at the ring fusion) will typically have lower intensities.
-
Methyl Carbon: A single, upfield signal around δ 20–25 ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[3]
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the structure. Correlate ¹H and ¹³C signals, potentially using 2D NMR (HSQC/HMBC) for complex cases.
Section 3: Synthesis and Applications Overview
Synthesis: Benzoxazole derivatives are commonly synthesized via the condensation and subsequent cyclization of an appropriate ortho-substituted phenol. For 5-Methyl-1,2-benzoxazole, a plausible route would involve a derivative of 2-amino-4-methylphenol reacting under conditions that favor the formation of the 1,2-oxazole ring system. Numerous modern synthetic methods utilize various catalysts to improve yields and reaction conditions, reflecting the importance of this scaffold.[17][18]
Applications: The benzoxazole core is a key pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][6][19] They are also investigated in materials science for their unique photophysical properties, finding use as optical brighteners and fluorescent probes.[3][6]
Section 4: Safety and Handling
While specific toxicology data for 5-Methyl-1,2-benzoxazole is limited, compounds of this class should be handled with care in a professional laboratory setting.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Hazards: Based on related benzoxazole compounds, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation if inhaled.[21]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Section 5: Conclusion
5-Methyl-1,2-benzoxazole is a valuable heterocyclic building block whose utility is predicated on its well-defined chemical nature. The definitive characterization of this molecule is not achieved by a single technique but by a logical, integrated workflow. This guide outlines a robust, self-validating protocol, beginning with mass spectrometry for molecular weight confirmation, followed by IR for functional group analysis, and culminating in NMR spectroscopy for unambiguous structural assignment. This rigorous approach provides the high degree of certainty required by researchers and drug development professionals to confidently advance their scientific endeavors.
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